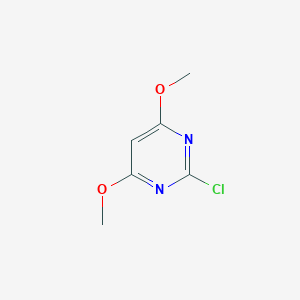

2-Chloro-4,6-dimethoxypyrimidine

Descripción general

Descripción

2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . It is a white to light yellow crystalline powder that is primarily used as an intermediate in the synthesis of various organic compounds . This compound is known for its versatility in chemical reactions and its applications in multiple fields, including pharmaceuticals and agriculture .

Métodos De Preparación

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine typically involves several steps:

Salifying Reaction:

Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.

Condensation Reaction: Finally, the intermediate is subjected to a condensation reaction in the presence of a catalyst to yield this compound.

Industrial production methods often utilize similar synthetic routes but may involve optimizations for higher yield and purity .

Análisis De Reacciones Químicas

2-Chloro-4,6-dimethoxypyrimidine undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include aniline derivatives, hydriodic acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing antiviral and anticancer agents.

Key Applications:

- Antiviral Agents: Research has shown that derivatives of this compound exhibit activity against viral infections.

- Anticancer Compounds: It plays a role in synthesizing compounds that target cancer cells by inhibiting specific pathways involved in tumor growth.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of pyrimidine derivatives from this compound that showed enhanced efficacy against certain cancer cell lines compared to existing treatments .

Agricultural Chemicals

Overview:

In the agricultural sector, this compound is utilized in formulating herbicides and fungicides, contributing to crop protection and yield enhancement.

Key Applications:

- Herbicide Synthesis: It is an important precursor for sulfonylurea herbicides, which are widely used for weed control.

- Fungicide Development: The compound has been explored for developing fungicides that protect crops from fungal diseases.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Sulfonylurea A | This compound Derivative | Inhibits acetolactate synthase |

| Sulfonylurea B | Another Derivative | Disrupts amino acid synthesis |

Biochemical Research

Overview:

Researchers utilize this compound to explore enzyme inhibition and cellular processes. Its ability to modulate biological pathways makes it valuable for biochemical studies.

Key Applications:

- Enzyme Inhibition Studies: The compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways.

- Cellular Process Analysis: It aids in understanding cellular responses to various stimuli through its interaction with cellular components.

Case Study:

A publication highlighted the use of this compound in studying the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis .

Material Science

Overview:

The compound is being investigated for its potential applications in developing materials with specific electronic or optical properties.

Key Applications:

- Electronics: Research is ongoing into how modifications of this pyrimidine can lead to materials suitable for electronic devices.

- Photonics: Its properties may be harnessed to create materials that manipulate light for various applications.

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds.

Key Applications:

- Quality Control: It is used in methods to ensure the purity and concentration of pharmaceutical products.

- Regulatory Compliance: The compound aids laboratories in meeting regulatory standards through accurate analysis.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-dimethoxypyrimidine involves its ability to act as a nucleophile or electrophile in various chemical reactions . Its molecular targets and pathways depend on the specific application and the nature of the compounds it interacts with . For instance, in the synthesis of kinase inhibitors, it may interact with specific enzymes and inhibit their activity, leading to antiproliferative effects .

Comparación Con Compuestos Similares

2-Chloro-4,6-dimethoxypyrimidine can be compared with other similar compounds such as:

4-Chloro-2,6-dimethoxypyrimidine: This compound has similar chemical properties but differs in the position of the chlorine atom.

2-Amino-4,6-dimethoxypyrimidine: This compound has an amino group instead of a chlorine atom, leading to different reactivity and applications.

2-Chloro-4,6-dimethylpyrimidine: This compound has methyl groups instead of methoxy groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which allows for a diverse range of chemical reactions and applications .

Actividad Biológica

2-Chloro-4,6-dimethoxypyrimidine is a compound that has garnered attention in various fields of biological research, particularly for its herbicidal properties and potential therapeutic applications. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A notable synthetic route involves the reaction of malononitrile with acetyl chloride and cyanamide, followed by treatment with hydrogen chloride to yield the desired compound. This method has been optimized for efficiency and yield, producing significant quantities suitable for further biological testing .

Biological Activity Overview

The biological activity of this compound primarily revolves around its herbicidal effects and its role as an intermediate in the synthesis of sulfonylurea herbicides. Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety have demonstrated high herbicidal activity against various monocotyledonous plants, such as Digitaria sanguinalis L., at concentrations as low as 50 mg/L .

Herbicidal Activity

The compound has been linked to several herbicides that act through inhibition of specific biochemical pathways in plants. For instance, it is a key intermediate in the production of sulfonylurea herbicides, which are known for their effectiveness in controlling broadleaf and grassy weeds .

Table 1: Herbicidal Activity of this compound

| Concentration (mg/L) | Target Species | Activity Level |

|---|---|---|

| 100 | Digitaria sanguinalis L. | High |

| 50 | Digitaria sanguinalis L. | Moderate |

Therapeutic Potential

Recent studies have explored the potential use of this compound in treating age-related diseases due to its antioxidant properties. In vitro evaluations have shown that this compound can protect human cell lines from oxidative stress induced by hydrogen peroxide and hydroxyl radicals . This suggests a promising avenue for further research into its role as a multifunctional antioxidant.

Case Studies

- Antioxidant Activity : A study evaluated the protective effects of various compounds including this compound on human retinal pigmented epithelial cells. The results indicated significant protection against oxidative damage, highlighting its potential application in preventing age-related macular degeneration (AMD) and cataracts .

- Cell Viability : In another investigation focusing on human lens epithelial cells, analogs containing the pyrimidine structure were shown to maintain glutathione levels and cell viability under oxidative stress conditions. This reinforces the compound's role in enhancing cellular antioxidant defenses .

Propiedades

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408903 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-25-1 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.